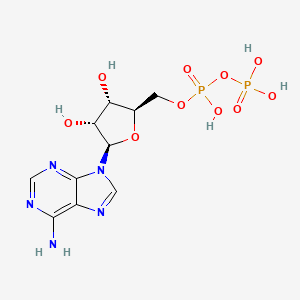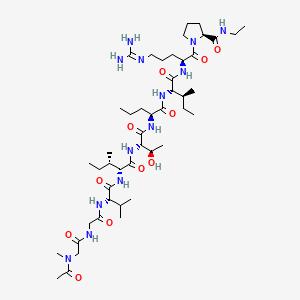
Adenosine 5'-diphosphate
Overview
Description
It consists of three key structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose . Adenosine-5’-diphosphate can be interconverted to adenosine triphosphate and adenosine monophosphate, playing a crucial role in energy transfer within cells .
Mechanism of Action
Target of Action
Adenosine-5’-diphosphate (ADP) primarily targets the purinergic receptors P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation . ADP also interacts with other targets such as the Eosinophil cationic protein, Ribonuclease pancreatic, and Non-secretory ribonuclease .
Mode of Action
ADP interacts with its targets, leading to various changes. For instance, it affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . This interaction leads to a cascade of intracellular events that result in platelet aggregation .
Biochemical Pathways
ADP is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . The energy transfer used by all living things is a result of dephosphorylation of ATP by enzymes known as ATPases . The cleavage of a phosphate group from ATP results in the coupling of energy to metabolic reactions and a by-product of ADP .
Pharmacokinetics
It’s known that adp is involved in energy storage and nucleic acid metabolism . It’s also known that ADP affects platelet activation through its interaction with purinergic receptors
Result of Action
The interaction of ADP with its targets leads to various molecular and cellular effects. For instance, ADP induces human platelet aggregation and non-competitively blocks the stimulated human platelet adenylate cyclase . This leads to a decrease in platelet aggregation, prohibiting thrombus formation .
Action Environment
The action of ADP is influenced by various environmental factors. Furthermore, the endogenous levels of ADP increase significantly following cardiovascular events . These factors can influence the action, efficacy, and stability of ADP.
Biochemical Analysis
Biochemical Properties
Adenosine-5’-diphosphate plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . Adenosine-5’-diphosphate also affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .
Cellular Effects
Adenosine-5’-diphosphate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a crucial role in blood clotting and platelet aggregation. When a blood vessel is injured, platelets rush to the site and release Adenosine-5’-diphosphate, which triggers a series of events leading to clot formation .
Molecular Mechanism
Adenosine-5’-diphosphate exerts its effects at the molecular level through several mechanisms. It binds to specific receptors on the platelet surface, activating intracellular signaling pathways. These pathways lead to platelet activation, shape change, and recruitment of more platelets to the clot, ultimately contributing to its stability .
Temporal Effects in Laboratory Settings
The effects of Adenosine-5’-diphosphate change over time in laboratory settings. It has been shown that the application of Adenosine-5’-diphosphate in wounds of diabetic mice accelerated cutaneous wound healing, improved new tissue formation, and increased both collagen deposition and transforming growth factor-β (TGF-β) production in the wound .
Dosage Effects in Animal Models
The effects of Adenosine-5’-diphosphate vary with different dosages in animal models. For instance, in adenine-induced chronic kidney disease, a high dose of adenine is known to induce renal disease in the organism .
Metabolic Pathways
Adenosine-5’-diphosphate is involved in several metabolic pathways. It is formed through dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases . Adenosine-5’-diphosphate can also be metabolized to adenosine 5’-monophosphate (AMP) and 2’-deoxyadenosine 5’-diphosphate (dADP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the breakdown of nicotinamide adenine dinucleotide or related precursors, yielding adenosine-5’-diphosphate as a product . The chemical synthesis route involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts .
Industrial Production Methods: Industrial production of adenosine-5’-diphosphate typically involves large-scale enzymatic processes due to their efficiency and specificity. These processes often utilize modular enzymatic cascade systems to convert nucleosides to nucleoside triphosphates, which can then be converted to adenosine-5’-diphosphate .
Chemical Reactions Analysis
Types of Reactions: Adenosine-5’-diphosphate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis .
Common Reagents and Conditions:
Phosphorylation: This reaction involves the addition of a phosphate group to adenosine-5’-diphosphate, converting it to adenosine triphosphate.
Dephosphorylation: The removal of a phosphate group from adenosine-5’-diphosphate, converting it to adenosine monophosphate.
Hydrolysis: Adenosine-5’-diphosphate can be hydrolyzed to produce adenosine monophosphate and inorganic phosphate.
Major Products: The major products formed from these reactions include adenosine triphosphate, adenosine monophosphate, and inorganic phosphate .
Scientific Research Applications
Adenosine-5’-diphosphate has a wide range of scientific research applications:
Comparison with Similar Compounds
Adenosine triphosphate (ATP): Contains one more phosphate group than adenosine-5’-diphosphate and is the primary energy carrier in cells.
Adenosine monophosphate (AMP): Contains one fewer phosphate group than adenosine-5’-diphosphate and is involved in energy transfer and signal transduction.
Cyclic adenosine monophosphate (cAMP): A derivative of adenosine monophosphate that acts as a second messenger in various biological processes.
Uniqueness: Adenosine-5’-diphosphate is unique in its ability to be interconverted between adenosine triphosphate and adenosine monophosphate, making it a central molecule in cellular energy metabolism . Its role in platelet activation and mitochondrial transfer further distinguishes it from other nucleotides .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-64-0 | |
| Record name | 5′-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine disphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride](/img/structure/B1664302.png)





